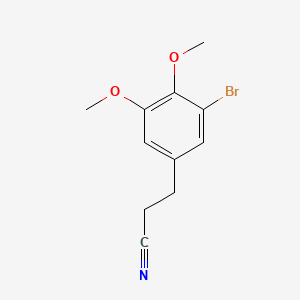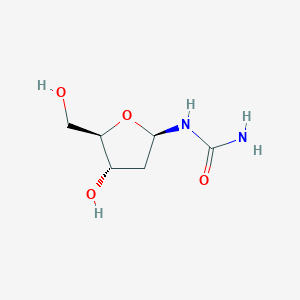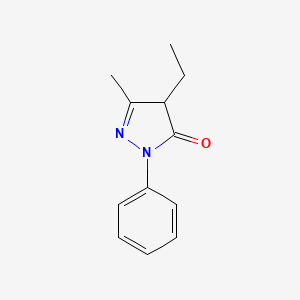
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is known for its diverse applications in medicinal chemistry, drug discovery, and various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds. These products have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is used in the development of drugs for treating conditions such as cancer, inflammation, and neurological disorders.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For instance, as an antioxidant, it scavenges reactive oxygen species, thereby protecting cells from oxidative stress. This property is particularly useful in treating neurological disorders and inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in treating amyotrophic lateral sclerosis (ALS).
Phenazone: An analgesic and antipyretic compound.
Aminophenazone: Used as an analgesic and anti-inflammatory agent.
Uniqueness
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry. Additionally, its broad spectrum of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties, highlights its potential in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-3-11-9(2)13-14(12(11)15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
JCITYLVQXRWVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=NN(C1=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
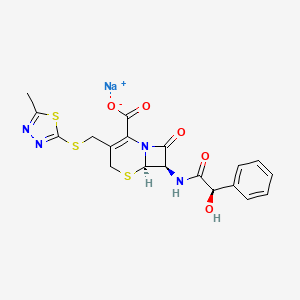
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
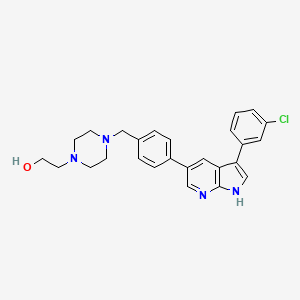
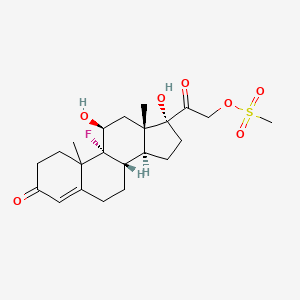

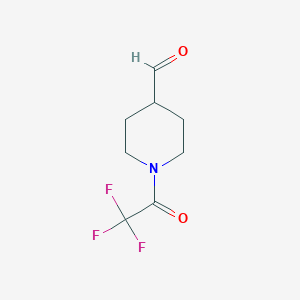

![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)
